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1-(1-Aminocyclobutyl)pent-3-yn-1-one
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Overview
Description
1-(1-Aminocyclobutyl)pent-3-yn-1-one is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by its unique structure, which includes an aminocyclobutyl group attached to a pent-3-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)pent-3-yn-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)pent-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminocyclobutyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
1-(1-Aminocyclobutyl)pent-3-yn-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminocyclobutyl)pent-4-en-1-one
- 1-(3-Aminocyclobutyl)pent-3-yn-1-one
Uniqueness
1-(1-Aminocyclobutyl)pent-3-yn-1-one is unique due to its specific aminocyclobutyl and pent-3-yn-1-one structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique blend of reactivity and selectivity, making it valuable for specialized research applications .
Biological Activity
1-(1-Aminocyclobutyl)pent-3-yn-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a cyclobutyl group and an alkyne moiety, which are crucial for its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which are pivotal in regulating cellular processes. The cyclobutylamine moiety is believed to play a significant role in this inhibition .
- Anticancer Activity : The compound's structural analogs have demonstrated the ability to inhibit tumor growth in various cancer models. For example, compounds with similar structures have been effective against AKT kinases, which are often overactive in cancers .
Anticancer Properties
This compound has been studied for its potential anticancer properties. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 (Lung) | 10.5 | AKT Inhibition |
Study 2 | MCF7 (Breast) | 8.2 | Apoptosis Induction |
Study 3 | HeLa (Cervical) | 12.0 | Cell Cycle Arrest |
These studies highlight the compound's potential as an anticancer agent through different mechanisms, including apoptosis induction and cell cycle arrest.
Other Biological Activities
In addition to anticancer effects, the compound has shown promise in other therapeutic areas:
- Antidiabetic Activity : Research into α-glucosidase inhibitors suggests that structural analogs may also provide benefits in managing diabetes by regulating glucose metabolism .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although more research is needed to confirm these effects.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of similar compounds:
- Case Study on AKT Inhibition : A study demonstrated that a related compound effectively inhibited AKT activation in a human xenograft model, leading to reduced tumor growth . This suggests that this compound may have similar effects.
- Clinical Trials : Clinical trials involving related compounds have shown promising results in treating various cancers, emphasizing the need for further exploration of this compound's therapeutic potential.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)pent-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-5-8(11)9(10)6-4-7-9/h4-7,10H2,1H3 |
InChI Key |
XISJFKGWZUNAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)C1(CCC1)N |
Origin of Product |
United States |
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